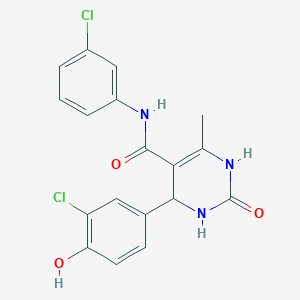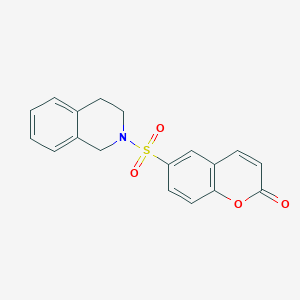![molecular formula C17H19N3O2 B4239092 N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)
N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide
Übersicht
Beschreibung
N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). This compound has been shown to have potential applications in cancer treatment due to its ability to disrupt the cell cycle and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide involves the inhibition of the NAE enzyme, which is responsible for activating NEDD8. NEDD8 is involved in the regulation of protein degradation and cell cycle progression. By inhibiting NAE, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to disrupt the cell cycle and induce apoptosis, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, making it a well-characterized compound for use in scientific research. One limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several potential future directions for N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide research. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as immunotherapy. Additionally, there is interest in exploring the use of this compound in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Another potential future direction is the development of more selective NAE inhibitors, which could reduce the potential toxicity associated with this compound.
Conclusion
In conclusion, this compound is a small molecule inhibitor of the NAE enzyme that has potential applications in cancer treatment. Its ability to disrupt the cell cycle and induce apoptosis in cancer cells, as well as its ability to inhibit angiogenesis and enhance the efficacy of other cancer treatments, make it a promising compound for further research. While there are potential limitations associated with its use, this compound has been extensively studied and is a well-characterized compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound inhibits the NAE enzyme, which is involved in the activation of the ubiquitin-like protein, NEDD8. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[3-[(3-methylbenzoyl)amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-4-7-14(12-13)16(21)19-10-5-11-20-17(22)15-8-2-3-9-18-15/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHFMOYNWPOQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-11-(3-bromophenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4239014.png)

![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylindoline](/img/structure/B4239023.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4239043.png)
![11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4239049.png)
![N-butyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4239063.png)
![N-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4239072.png)




![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)

![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)
